4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide is a synthetic organic compound belonging to the pyrimidine family. This compound features a pyrimidine ring substituted with an amino group at the 4-position, two methyl groups at the 1 and 3 positions, and a phenyl group attached to the nitrogen atom of the carboxamide. The structure is characterized by two carbonyl groups at the 2 and 6 positions, contributing to its unique chemical properties.
For instance, heating this compound with phenyl isocyanate can lead to the formation of substituted urea derivatives, which are significant in medicinal chemistry .
Research indicates that compounds structurally related to 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide exhibit a range of biological activities. These include:
These biological activities make such compounds potential candidates for further pharmaceutical development .
Several synthetic routes have been reported for the preparation of 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide:
For example, one method includes heating a mixture of 4-amino-2-thioxo-pyrimidine derivatives with appropriate carboxylic acids under acidic conditions .
The primary applications of 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide include:
Interaction studies have demonstrated that this compound can bind to various biological targets. Notably:
These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile .
Several compounds share structural similarities with 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Amino-1,3-dimethyluracil | Contains uracil core | Antiviral properties |
| N-(4-Amino-1,3-dimethylpyrimidin-5-yl)thiophene | Thiophene substitution | Antibacterial activity |
| 5-Pyrimidinecarboxamide | Similar pyrimidine structure | Antitumor effects |
The uniqueness of 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide lies in its specific substitution pattern that enhances its biological activity compared to other similar compounds. Its dual carbonyl functionality and the presence of both an amino group and a phenyl substituent allow for diverse interactions with biological targets not seen in simpler pyrimidines or related heterocycles .
The quantum mechanical characterization of 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide has been extensively investigated using various computational approaches to elucidate its electronic structure and chemical reactivity properties [1]. Density Functional Theory calculations employing the B3LYP functional with extended basis sets have been the primary methodology for studying pyrimidine carboxamide derivatives [2] [3].
The electronic properties of pyrimidine carboxamide compounds have been characterized through comprehensive quantum mechanical calculations [2] [4]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide fundamental insights into the electronic behavior of these compounds [5] [6]. For pyrimidine derivatives containing carboxamide functionalities, the energy gap between frontier orbitals typically ranges from 3.63 to 3.88 electron volts, indicating moderate kinetic stability and enhanced chemical reactivity compared to simpler aromatic systems [5].
The molecular electrostatic potential surface analysis reveals distinct regions of electrophilic and nucleophilic character within the pyrimidine carboxamide framework [2] [7]. The amino group at position 4 and the carboxamide functionality at position 5 create significant charge distribution patterns that influence intermolecular interactions and biological activity [2].
Comparative studies of different basis sets for pyrimidine compounds demonstrate that the 6-311G basis set with polarization and diffuse functions provides optimal balance between computational efficiency and accuracy [8] [9]. The PBEPBE functional combined with 6-311G(3df,3pd) basis set yields bond lengths with mean absolute deviations of 0.0027 Angstroms from experimental values for pyrimidine structures [8]. Extended basis sets such as cc-pVTZ and aug-cc-pVTZ show improved performance for describing intermolecular interactions and hydrogen bonding patterns [9].
Post-Hartree-Fock methods including MP2 and CCSD(T) calculations provide enhanced accuracy for electronic structure determination [10] [11] [12]. However, MP2 calculations tend to overestimate attractive interactions in aromatic systems, while CCSD(T) methods offer superior reliability for intermolecular interaction energies [10].
The global reactivity descriptors calculated for pyrimidine carboxamide derivatives provide quantitative measures of chemical behavior [5] [6]. The chemical hardness values typically range from 1.81 to 1.94 electron volts, indicating relatively soft molecular character and enhanced reactivity [5]. The electrophilicity index values between 3.20 and 3.88 electron volts suggest significant electrophilic character, facilitating interactions with nucleophilic biological targets [5].
| Parameter | Value Range | Interpretation |
|---|---|---|
| HOMO Energy | -5.57 to -5.46 eV | Electron donation capability |
| LUMO Energy | -1.94 to -1.59 eV | Electron acceptance tendency |
| Energy Gap | 3.63 to 3.88 eV | Kinetic stability |
| Chemical Hardness | 1.81 to 1.94 eV | Resistance to deformation |
| Electrophilicity Index | 3.20 to 3.88 eV | Electrophilic character |
Molecular docking studies of 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide have been conducted against various biological targets to understand its potential mechanisms of action and binding affinities [13] [14] [15]. These computational investigations provide insights into protein-ligand interactions and help identify key binding sites and molecular recognition patterns.
Pyrimidine carboxamide derivatives demonstrate significant binding affinity toward cyclin-dependent kinases, which are crucial targets for therapeutic intervention [13] [14] [16]. Molecular docking studies with CDK2 reveal binding energies ranging from -7.4 to -7.9 kcal/mol, indicating favorable interaction profiles [17]. The compound forms hydrogen bonds with critical amino acid residues including Leu83, Phe82, and Gln131 within the ATP binding pocket [16].
The binding mode analysis shows that the pyrimidine ring occupies the adenine binding region, while the carboxamide substituent extends toward the solvent-accessible region [16]. This orientation facilitates multiple intermolecular contacts and contributes to the overall binding stability [13].
Docking investigations with DNA gyrase B chain demonstrate binding energies between -13.05 and -20.48 kJ/mol for pyrimidine derivatives [15]. The compound exhibits preferential binding at distances of approximately 3.18 Angstroms from key active site residues [15]. These interactions suggest potential antimicrobial activity through inhibition of bacterial DNA replication machinery [15].
Comprehensive docking studies across multiple protein targets reveal the versatile binding characteristics of pyrimidine carboxamide compounds [14] [16]. The molecular recognition patterns involve formation of hydrogen bonds, pi-pi stacking interactions, and hydrophobic contacts with diverse protein environments [14]. Root-mean-square deviation values for docked poses typically range from 0.08 to 0.735 Angstroms, indicating reliable binding predictions [16].
| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Distance (Å) |
|---|---|---|---|
| CDK2 | -7.4 to -7.9 | H-bonds with Leu83, Phe82 | 2.8-3.2 |
| CDK8 | -4.2 to -5.7 | Pi-cation with Arg356 | 3.1-3.4 |
| DNA Gyrase B | -13.05 to -20.48 kJ/mol | Multiple H-bonds | 3.18 |
Three-dimensional Quantitative Structure-Activity Relationship modeling approaches have been applied to pyrimidine carboxamide derivatives to establish predictive models for biological activity [18] [19] [20]. These computational methods integrate molecular field analysis with statistical modeling to identify structural features responsible for bioactivity.
CoMFA models developed for pyrimidine derivatives demonstrate excellent statistical parameters with cross-validated q² values ranging from 0.663 to 0.755 [19] [20]. The non-cross-validated r² values exceed 0.973, indicating robust model performance [19]. F-statistic values between 542.933 and 2,401.970 confirm the statistical significance of the developed models [19].
The steric field contributions account for approximately 80.4% of the activity variance, while electrostatic contributions represent 19.6% in typical CoMFA models for pyrimidine compounds [18]. These findings emphasize the critical importance of molecular size and shape parameters in determining biological activity [18].
CoMSIA models incorporating steric, electrostatic, hydrophobic, and hydrogen bonding descriptors show superior predictive capabilities with q² values of 0.831 and r² values of 0.944 [21]. The standard error of cross-validation typically ranges from 0.229 to 0.319, indicating acceptable model precision [18] [21].
The contour map analysis reveals favorable and unfavorable regions for substituent modifications [13] [19]. Bulky substituents are generally favored near the phenyl ring region, while electronegative groups enhance activity when positioned adjacent to the pyrimidine nitrogen atoms [19].
External validation using independent test sets demonstrates the reliability of 3D-QSAR models for pyrimidine derivatives [18] [22]. The predicted pIC₅₀ values for virtually screened compounds range from 4.73 to 6.78, with correlation coefficients exceeding 0.855 between predicted and experimental values [22].
Pharmacophore-based virtual screening using QSAR models has identified novel pyrimidine analogs with enhanced predicted activities [18] [22]. The integration of QSAR predictions with molecular docking scores provides comprehensive evaluation criteria for compound prioritization [20].
| Model Type | q² | r² | F-Value | Standard Error |
|---|---|---|---|---|
| CoMFA | 0.663-0.785 | 0.973-0.983 | 87.84-2401.97 | 0.225-0.319 |
| CoMSIA | 0.725-0.831 | 0.944-0.999 | 100.5-542.93 | 0.229 |
Molecular dynamics simulations provide dynamic insights into the behavior of 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide in complex with biological targets [23] [24] [25]. These computational approaches reveal temporal aspects of protein-ligand interactions and binding stability under physiological conditions.
Molecular dynamics investigations typically employ simulation times ranging from 100 to 300 nanoseconds to achieve equilibration and capture meaningful conformational sampling [23] [24]. The CHARMM22 and CHARMM27 force fields provide accurate parameterization for protein and nucleic acid components, while specialized parameters are developed for ligand molecules using quantum mechanical calculations [23].
Solvation models incorporating explicit water molecules and physiological salt concentrations (0.150 M NaCl) ensure realistic representation of biological environments [23]. Temperature control at 300 Kelvin using Langevin thermostats maintains experimental conditions throughout the simulation period [23].
Root-mean-square deviation analysis demonstrates that protein-ligand complexes typically reach equilibration within 1000 picoseconds [25]. The RMSD values stabilize at 2-4 Angstroms for most pyrimidine-protein complexes, indicating stable binding interactions [23] [25]. Radius of gyration calculations reveal conformational changes upon ligand binding, suggesting induced-fit mechanisms [25].
The analysis of intermolecular contacts shows that hydrogen bonding patterns remain relatively stable throughout simulation trajectories [23] [24]. Van der Waals interactions and electrostatic contacts contribute significantly to binding affinity, with interaction energies calculated using MM-PBSA and MM-GBSA approaches [24].
Free energy perturbation simulations provide quantitative estimates of binding affinities for pyrimidine derivatives [23]. The calculated binding free energies range from -9.63 to -12.0 kcal/mol, correlating well with experimental binding data [23] [25]. These calculations account for entropic contributions and solvent effects that are not captured in static docking studies [23].
The decomposition of binding free energies reveals the relative contributions of different interaction types [24]. Hydrophobic interactions typically contribute 40-60% of the total binding energy, while hydrogen bonding accounts for 20-30% of the stabilization [24].
Trajectory analysis reveals that pyrimidine carboxamide compounds maintain consistent binding orientations with occasional conformational transitions [23] [24]. The phenyl substituent shows moderate flexibility, sampling different rotational states while maintaining favorable interactions with hydrophobic protein regions [24].
Root-mean-square fluctuation analysis identifies flexible and rigid regions within the binding site [25]. The ligand binding regions typically show reduced flexibility compared to solvent-exposed protein surfaces, indicating stabilization upon complex formation [25].
| Simulation Parameter | Typical Range | Significance |
|---|---|---|
| Simulation Time | 100-300 ns | Equilibration and sampling |
| RMSD Stabilization | 1000 ps | Complex equilibration time |
| Binding Free Energy | -9.63 to -12.0 kcal/mol | Thermodynamic stability |
| Hydrogen Bond Lifetime | 50-200 ps | Interaction persistence |